molecular formula C17H22BrNO4 B6247033 2-[3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]acetic acid CAS No. 1823816-67-6

2-[3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]acetic acid

Cat. No.: B6247033
CAS No.: 1823816-67-6
M. Wt: 384.3 g/mol
InChI Key: NXKNNHMLIPMREJ-UHFFFAOYSA-N
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Description

The compound “2-[3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]acetic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is substituted with a bromophenyl group, a tert-butoxycarbonyl group, and an acetic acid group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . The bromophenyl, tert-butoxycarbonyl, and acetic acid groups are all attached to different positions on this ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the bromophenyl group could undergo reactions typical of aryl halides, and the acetic acid group could participate in reactions typical of carboxylic acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the presence of the polar carboxylic acid group could influence its solubility in water .

Future Directions

The future directions for this compound would depend on its intended use. Pyrrolidine derivatives are widely used in medicinal chemistry, so it’s possible that this compound could have applications in drug discovery .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]acetic acid' involves the synthesis of the intermediate compound '3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine' followed by the addition of acetic acid to form the final product.", "Starting Materials": [ "4-bromobenzaldehyde", "tert-butyl acetoacetate", "ammonium acetate", "sodium borohydride", "acetic anhydride", "pyrrolidine", "tert-butyl bromoacetate", "triethylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-bromo-α,β-unsaturated ketone", "4-bromobenzaldehyde is reacted with tert-butyl acetoacetate in the presence of ammonium acetate and acetic acid to form 4-bromo-α,β-unsaturated ketone.", "Step 2: Reduction of 4-bromo-α,β-unsaturated ketone", "4-bromo-α,β-unsaturated ketone is reduced using sodium borohydride in the presence of acetic acid to form 4-bromo-1-phenylbutan-1-ol.", "Step 3: Protection of 4-bromo-1-phenylbutan-1-ol", "4-bromo-1-phenylbutan-1-ol is protected using acetic anhydride and pyrrolidine to form 3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine.", "Step 4: Hydrolysis of 3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine", "3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine is hydrolyzed using hydrochloric acid to form 3-(4-bromophenyl)-1-aminopropan-1-ol.", "Step 5: Alkylation of 3-(4-bromophenyl)-1-aminopropan-1-ol", "3-(4-bromophenyl)-1-aminopropan-1-ol is alkylated using tert-butyl bromoacetate and triethylamine to form 2-[3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]acetic acid.", "Step 6: Purification of 2-[3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]acetic acid", "The final product is purified using a combination of solvent extraction and chromatography techniques using dichloromethane, ethyl acetate, and water." ] }

CAS No.

1823816-67-6

Molecular Formula

C17H22BrNO4

Molecular Weight

384.3 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid

InChI

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-9-8-17(11-19,10-14(20)21)12-4-6-13(18)7-5-12/h4-7H,8-11H2,1-3H3,(H,20,21)

InChI Key

NXKNNHMLIPMREJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)C2=CC=C(C=C2)Br

Purity

95

Origin of Product

United States

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